molecular formula C14H23N5O2 B6577343 7-hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377062-31-2

7-hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6577343
CAS RN: 377062-31-2
M. Wt: 293.36 g/mol
InChI Key: ICNLIUZQLMIPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as 7-Hexyl-8-MeAm-2,3,6,7-tetrahydropurine-2,6-dione, is a novel purine derivative with potential applications in the field of medicinal chemistry. It is an aromatic heterocyclic compound with a seven-membered ring structure, containing an oxygen atom and an amine group. It is a white crystalline solid with a molecular weight of 275.3 g/mol and a melting point of 157-159 °C.

Scientific Research Applications

7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential applications in medicinal chemistry. It has been used as a substrate for the synthesis of various purine derivatives, such as 7-hexyl-8-methoxy-2,3,6,7-tetrahydropurine-2,6-dione, 7-hexyl-8-methyl-2,3,6,7-tetrahydropurine-2,6-dione, and 7-hexyl-8-methylthio-2,3,6,7-tetrahydropurine-2,6-dione. It has also been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of essential molecules such as DNA, RNA, and proteins. Inhibition of DHFR can lead to the inhibition of cell growth and proliferation, and thus, may be useful in the treatment of cancer.
Biochemical and Physiological Effects
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme dihydrofolate reductase (DHFR). In addition, it has been shown to inhibit the growth of various cancer cell lines, as well as to induce apoptosis (cell death). It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has been shown to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR). However, there are also some limitations to its use in laboratory experiments. It is not water-soluble, and it is not easily absorbed by cells. Therefore, it may be difficult to use in cell-based assays.

Future Directions

The potential applications of 7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are still being explored. Future research could focus on the development of more effective and selective inhibitors of the enzyme dihydrofolate reductase (DHFR). In addition, further studies could explore the potential of this compound as a drug candidate for the treatment of cancer, diabetes, and other diseases. Finally, further research could be done to explore the effects of this compound on other biochemical and physiological processes, as well as its potential toxicity in vivo.

Synthesis Methods

7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be synthesized using a variety of methods. The most common method is a three-step synthesis involving the reaction of 7-hexyl-1,3-diaminopropane with dimethyl carbonate, followed by reaction with methylamine, and finally oxidation with aqueous sodium hypochlorite. Other methods for synthesis include the reaction of 7-hexyl-1,3-diaminopropane with dimethyl sulfate, followed by reaction with methylamine, and finally oxidation with aqueous sodium hypochlorite.

properties

IUPAC Name

7-hexyl-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-5-6-7-8-9-19-10-11(16-13(19)15-2)17(3)14(21)18(4)12(10)20/h5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNLIUZQLMIPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hexyl-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione

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